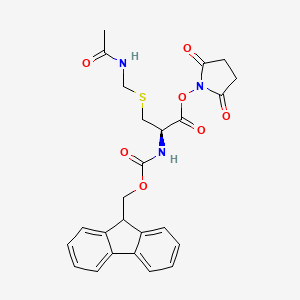

Fmoc-cys(acm)-OSu

説明

Fmoc-cys(acm)-OSu is a useful research compound. Its molecular formula is C25H25N3O7S and its molecular weight is 511.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Fmoc-cys(acm)-OSu, also known as N-α-Fmoc-S-acetamidomethyl-L-cysteine, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences in peptides where a cysteine residue is needed .

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and the Acm (acetamidomethyl) group is a protective group for the thiol group of the cysteine residue . These protective groups can be selectively removed under specific conditions to reveal the functional groups they were protecting .

Result of Action

The primary result of the action of this compound is the successful incorporation of a cysteine residue into a peptide chain with the thiol group protected. This allows for further synthetic steps or deprotection to yield the desired peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, including the choice of solvent, temperature, and the presence of other reagents . The stability of the compound is also affected by storage conditions .

生化学分析

Biochemical Properties

Fmoc-cys(acm)-OSu plays a crucial role in biochemical reactions, especially in the synthesis of cysteine-containing peptides. The compound interacts with various enzymes and proteins during the SPPS process. For instance, the Acm group can be removed using mercury (II) or silver (I) ions to yield cysteinyl peptides, or oxidatively with thallium (III) or iodine to generate cystinyl peptides . These interactions are essential for the formation of disulfide bonds in peptides, which are critical for the structural stability and function of many proteins.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in the context of peptide synthesis. The compound influences cell function by facilitating the incorporation of cysteine residues into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cysteine residues are often involved in redox reactions and can modulate the activity of various enzymes and transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Acm group protects the thiol group of cysteine during peptide synthesis, preventing unwanted side reactions. Upon removal of the Acm group, the free thiol can form disulfide bonds, which are crucial for the proper folding and stability of proteins . This mechanism is vital for the synthesis of functional peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the removal of the Acm group and subsequent formation of disulfide bonds can be efficiently controlled, ensuring the integrity of synthesized peptides .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates the efficient synthesis of cysteine-containing peptides without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of free thiols or the presence of residual reagents used for Acm group removal . These effects underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases during the SPPS process. These interactions are crucial for the incorporation of cysteine residues into peptides and the subsequent formation of disulfide bonds . The metabolic flux and levels of metabolites can be influenced by the efficiency of these enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms . These factors determine the efficiency of peptide synthesis and the availability of cysteine residues for disulfide bond formation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where peptide synthesis occurs. This localization is essential for the proper functioning of the synthesized peptides and the formation of disulfide bonds . The activity and function of this compound are closely linked to its precise subcellular distribution.

生物活性

Fmoc-cys(acm)-OSu, or N-Fmoc-S-acetamidomethyl-L-cysteine, is a cysteine derivative commonly used in solid-phase peptide synthesis (SPPS) due to its unique protective group that facilitates the formation of disulfide bonds. This article explores the biological activity, synthesis, and applications of this compound, supported by data tables and relevant case studies.

This compound has a molecular weight of 414.5 g/mol and is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is crucial for maintaining the integrity of the amino acid during synthesis. The acetamidomethyl (Acm) group serves as a thiol protecting group that can be selectively removed to facilitate disulfide bond formation.

Synthesis Protocol

The synthesis of this compound typically involves the following steps:

- Protection of Cysteine : Cysteine is first protected using the Fmoc group to prevent unwanted reactions during peptide synthesis.

- Acm Protection : The thiol group of cysteine is then protected with the Acm group.

- Activation : The final product is activated using N-hydroxysuccinimide (OSu) to form a reactive intermediate suitable for coupling with other amino acids.

Disulfide Bond Formation

One of the primary biological activities associated with this compound is its role in facilitating disulfide bond formation in peptides. The Acm group can be removed under mild oxidative conditions using iodine, allowing for the formation of cyclic peptides or cross-linked structures essential in many biological processes.

- Case Study : In a study exploring the synthesis of cyclic peptides, this compound was used to create a peptide with multiple disulfide bridges. The removal of the Acm group and subsequent oxidation resulted in a stable cyclic structure, demonstrating its utility in peptide engineering .

Racemization Resistance

This compound exhibits lower racemization rates compared to other cysteine derivatives when subjected to standard coupling conditions. This characteristic is particularly important in maintaining the stereochemistry of peptides during synthesis.

- Data Table: Racemization Rates

| Cysteine Derivative | Racemization Rate (%) |

|---|---|

| Fmoc-Cys(Trt) | 3.3 |

| Fmoc-Cys(Dpm) | 6.8 |

| Fmoc-Cys(Acm) | 0.74 |

This data indicates that this compound provides significant advantages in preserving the integrity of synthesized peptides .

Applications in Peptide Synthesis

The compound is widely utilized in SPPS due to its compatibility with various coupling reagents and conditions. It allows for efficient incorporation of cysteine residues into peptide sequences, which is critical for producing bioactive compounds.

Peptide Design Strategies

- Sequential Coupling : this compound can be coupled sequentially with other amino acids using mild bases like collidine, minimizing racemization .

- Cyclization : Peptides synthesized with this derivative can undergo cyclization through disulfide bond formation, enhancing their stability and biological activity.

Research Findings

Recent advancements have highlighted the versatility of this compound in synthesizing complex peptide structures. For instance, researchers have successfully synthesized collagen-mimetic peptides using this derivative, which demonstrated enhanced stability and biological activity compared to linear counterparts .

科学的研究の応用

Key Applications

1. Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS): Fmoc-Cys(Acm)-OSu is integral to SPPS, allowing for the incorporation of cysteine residues into peptides. The Fmoc group protects the N-terminal amino functionality while the Acm group safeguards the thiol side chain, enabling selective deprotection under mild acidic conditions .

- Disulfide Bridge Formation: This compound facilitates the formation of disulfide bridges, which are crucial for the structural integrity and biological activity of many peptides. The Acm group can be removed simultaneously with the formation of disulfide bonds using iodine, making it a valuable tool in synthesizing cyclic peptides .

2. Protein Engineering

- Structural Studies: By controlling the formation of disulfide bridges at specific locations within a peptide sequence, researchers can investigate structure-function relationships in proteins. This application is essential for designing therapeutic peptides with desired properties .

- Modulation of Biological Activity: The thiol group of this compound can form reversible bonds with various biological molecules, influencing their activity and potentially modulating redox states within cells .

3. Development of Therapeutic Peptides

- Drug Design: The ability to synthesize peptides with precise disulfide connectivity allows for the development of new drugs targeting specific biological pathways. The structural versatility provided by this compound supports innovative approaches in medicinal chemistry .

Case Studies

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O7S/c1-15(29)26-14-36-13-21(24(32)35-28-22(30)10-11-23(28)31)27-25(33)34-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-14H2,1H3,(H,26,29)(H,27,33)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKULFXHPZSDOLA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。